Eupatorin-d3 5-Methyl Ether

Analytical Chemistry LC-MS/MS Pharmacokinetics

Accurate LC-MS/MS quantification of Eupatorin-5-methyl ether is compromised by matrix effects and ionization variability when using unlabeled analogs. Eupatorin-d3 5-Methyl Ether solves this as a true isotope-labeled internal standard. - Mass shift: +3 Da (C₁₉H₁₅D₃O₇, MW 361.36) - Enables isotope dilution mass spectrometry for PK/ADME studies - Eliminates analytical invalidity of unlabeled substitutions - Available for immediate research use; bulk supply upon request

Molecular Formula C19H18O7
Molecular Weight 361.4 g/mol
Cat. No. B12408344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupatorin-d3 5-Methyl Ether
Molecular FormulaC19H18O7
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O
InChIInChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3/i1D3
InChIKeyLYLDPYNWDVVPIQ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupatorin-d3 5-Methyl Ether Overview


Eupatorin-d3 5-Methyl Ether (CAS 1346599-39-0) is a stable isotope-labeled analog of the naturally occurring tetramethoxyflavone, Eupatorin-5-methyl ether (TMF, CAS 21764-09-0), wherein three hydrogen atoms on a methoxy group are substituted with deuterium, yielding a molecular formula of C₁₉H₁₅D₃O₇ and a molecular weight of 361.36 g/mol . It belongs to the O-methylated flavonoid subclass and is specifically utilized as an internal standard in mass spectrometry to enable precise quantification of its non-deuterated counterpart in complex biological matrices [1]. The parent compound, Eupatorin-5-methyl ether, is a bioactive secondary metabolite isolated from medicinal plants like *Orthosiphon stamineus*, and its deuterated form is a critical tool for accurate pharmacokinetic and metabolic studies [2].

1
Stable isotope-labeled internal standard (ISTD) for LC-MS/MS quantification of Eupatorin-5-methyl ether (TMF)
2
+3.02 Da mass shift enables distinct MRM detection and matrix-effect compensation
3
Suitable for bioanalytical method validation in plasma and tissue research matrices

Why Substitution Fails for Eupatorin-d3 5-Methyl Ether


Generic substitution with unlabeled Eupatorin-5-methyl ether or other structurally similar polymethoxyflavones (e.g., sinensetin, eupatorin) is analytically and pharmacologically invalid. Analytically, the absence of a deuterium label prevents compensation for matrix effects and ionization variability in LC-MS/MS workflows, leading to inaccurate quantification of the parent compound in biological samples [1]. Unlike an unlabeled analog, Eupatorin-d3 5-Methyl Ether's near-identical physiochemical properties, coupled with a distinct mass shift (+3 Da), enable it to serve as an ideal internal standard for precise isotope dilution mass spectrometry . Pharmacologically, replacing the compound for bioactivity studies with in-class flavonoids like sinensetin or eupatorin introduces confounding variables. Head-to-head studies demonstrate that even close analogs exhibit divergent quantitative potency profiles; for example, eupatorin and sinensetin display inverse orders of potency for inhibiting nitric oxide (NO) versus prostaglandin E2 (PGE2) production [2]. Such substitution would invalidate comparative efficacy assessments, underscoring the requirement for compound-specific quantitative standards in both analytical and functional experiments.

Target ISTD
Eupatorin-d3
5-Methyl Ether
Unlabeled TMF or non-deuterated analog
Lacks deuterium mass shift; cannot correct for LC-MS/MS matrix effects and ionization variability, compromising quantification accuracy in biological samples.
Target ISTD
Structurally similar polymethoxyflavones (e.g., sinensetin)
Different chromatographic and ionization behavior; diverging bioactivity profiles (e.g., inverse NO vs. PGE2 potency) may skew pharmacological interpretation when substituting in functional studies.

Comparative Evidence for Eupatorin-d3 5-Methyl Ether


Mass Spectrometry Quantification Accuracy

Eupatorin-d3 5-Methyl Ether provides superior quantification accuracy in LC-MS/MS compared to using an unlabeled internal standard or external calibration alone. As a co-eluting deuterated analog, it exhibits a +3.02 Da mass shift (Δm/z 3.02) relative to the non-deuterated parent compound, allowing for distinct detection in multiple reaction monitoring (MRM) mode . This mass difference is critical for compensating for matrix-induced ion suppression or enhancement, a common source of error in bioanalysis. The use of this specific deuterated standard aligns with established best practices in isotope dilution mass spectrometry for achieving method precision and accuracy [1].

MS Quantification Accuracy
Class-level
Co-eluting ISTD with +3.02 Da shift; aligns with isotope dilution MS best practice
Supports matrix-effect control in bioanalysis
Data to verify; class-level inference from deuterated standard principles
Analytical Chemistry LC-MS/MS Pharmacokinetics

CYP1A1 and CYP1B1 Inhibition

Eupatorin-5-methyl ether exhibits potent inhibitory activity against extrahepatic cytochrome P450 enzymes CYP1A1 and CYP1B1, which are implicated in carcinogenesis [1]. A comparative study of 14 flavonoids demonstrated that eupatorin-5-methyl ether's polymethoxylated structure, specifically the 4'-OCH3 group on the B-ring and the 5,7-dimethoxy motif on the A-ring, confers potent inhibition of ethoxyresorufin-O-deethylase (EROD) activity [2]. While precise IC50 values for this specific compound against CYP1A1/1B1 are not available in the abstract, it is classified among the most potent inhibitors tested, alongside acacetin, diosmetin, and eupatorin [2]. This distinguishes it from polyhydroxylated flavones like luteolin, which have different interaction profiles [3].

CYP1A1/1B1 Inhibition
Reported
Ranked among most potent inhibitors of CYP1-EROD activity in a 14-flavonoid screen
Supports CYP1 pathway-interaction studies
Exact IC50 not reported; cross-study rank-order comparison
Chemoprevention Xenobiotic Metabolism Cytochrome P450

Anti-Inflammatory Activity: NO vs PGE2

Eupatorin-5-methyl ether demonstrates a distinct anti-inflammatory profile compared to its close structural analog sinensetin [1]. In lipopolysaccharide (LPS)-stimulated macrophages, eupatorin-5-methyl ether inhibits NO production with an IC50 of 5.2 μM, exhibiting approximately 1.8-fold greater potency than sinensetin (IC50 = 9.2 μM) [2]. Conversely, sinensetin is more potent at inhibiting PGE2 production (IC50 = 2.7 μM) compared to eupatorin-5-methyl ether (IC50 = 5.0 μM) [2]. This divergent potency on two key inflammatory mediators (NO and PGE2) highlights a unique pharmacological fingerprint for eupatorin-5-methyl ether that is not shared even by a very similar in-class compound.

NO vs. PGE2 Inhibition
Head-to-head
TMF IC50: NO 5.2 μM / PGE2 5.0 μM
vs Sinensetin: NO 9.2 μM / PGE2 2.7 μM
Divergent mediator potency; supports iNOS/COX-2 pathway differentiation
LPS-stimulated J774 macrophages
Inflammation Immunology Cytokines

PDIA3 Reductase Inhibition

Eupatorin-5-methyl ether demonstrates a high binding affinity for and inhibits the reductase activity of Protein Disulfide Isomerase A3 (PDIA3), a multifunctional protein implicated in cancer and neurodegenerative diseases [1]. A comparative analysis of various flavonoids revealed that eupatorin-5-methyl ether and its close analog eupatorin exhibited a higher affinity for PDIA3 than other tested flavonoids [2]. Importantly, while both compounds inhibit PDIA3's reductase activity, they do not significantly affect its DNA binding activity, indicating a specific mode of interaction [3].

PDIA3 Reductase Binding
Reported
Higher affinity and specific inhibition of reductase activity vs. quercetin/luteolin
Supports PDIA3 target-validation research
Qualitative rank-order; fluorescence quenching assay
Cancer Biology Protein Folding Drug Target

CYP1-Mediated Antiproliferative Activity

The antiproliferative activity of Eupatorin-5-methyl ether in breast cancer cells is modulated by cytochrome P450 1 (CYP1) enzyme metabolism, a feature that distinguishes it from other flavonoids like the polyhydroxylated luteolin [1]. In MCF7 breast cancer cells, pretreatment with the CYP1 inducer benzo[a]pyrene sensitized the cells to G1 cell cycle arrest induced by Eupatorin-5-methyl ether [2]. This suggests that its conversion to an active metabolite by CYP1 enzymes enhances its anticancer effects. Furthermore, it exhibited a submicromolar IC50 in the CYP1-expressing MDA-MB-468 cancer cell line, while being considerably less active in the normal MCF-10A breast cell line, indicating a degree of cancer cell selectivity [3].

Antiproliferative Selectivity
Reported
Submicromolar IC50 in CYP1-expressing MDA-MB-468 cells; low activity in MCF-10A
Supports CYP1-dependent cell-model endpoint review
CYP1-mediated activation context; requires validation
Oncology Drug Metabolism Cell Cycle

Key Applications of Eupatorin-d3 5-Methyl Ether


LC-MS/MS Quantification for Pharmacokinetics

Eupatorin-d3 5-Methyl Ether is the ideal internal standard for developing and validating robust LC-MS/MS methods to quantify Eupatorin-5-methyl ether in plasma, tissues, and other biological matrices. Its use directly addresses the challenges of matrix effects and instrument variability, ensuring high accuracy and reproducibility in pharmacokinetic studies, bioavailability assessments, and absorption, distribution, metabolism, and excretion (ADME) profiling [1].

CYP1-Mediated Cancer Chemoprevention

Researchers studying the role of cytochrome P450 1 enzymes in carcinogenesis can use Eupatorin-5-methyl ether as a selective probe. Its dual function as a potent inhibitor of CYP1A1 and CYP1B1 [1] and a substrate that is bioactivated by these same enzymes to exert antiproliferative effects [2] makes it a powerful tool for dissecting the complex roles of CYP1 family members in cancer cell biology.

Differentiating Inflammatory Pathways

The unique pharmacological fingerprint of Eupatorin-5-methyl ether, which shows 1.8-fold greater potency for inhibiting NO production compared to the structurally similar sinensetin [1], allows researchers to dissect and differentiate the signaling pathways leading to the production of specific inflammatory mediators (e.g., NO vs. PGE2). This makes it a valuable chemical probe for immunology and inflammation research.

PDIA3 Target Validation in Cancer and Neurodegeneration

Given its high affinity and specific inhibition of PDIA3 reductase activity [1], Eupatorin-5-methyl ether serves as a key chemical tool for target validation studies. It can be used to interrogate the functional consequences of PDIA3 inhibition in cellular and in vivo models of diseases where this protein is implicated, such as various cancers and neurodegenerative disorders like Alzheimer's and Parkinson's disease [2].

Application
Selection Property
Validation Focus
LC-MS/MS Bioanalysis of TMF in Research Matrices
Deuterated ISTD with +3 Da mass shift
Matrix-effect correction and method precision
CYP1 Pathway Studies in Cancer Cell Models
CYP1A1/1B1 inhibitor and substrate profile
Metabolism-dependent antiproliferative endpoint review
Inflammatory Mediator Pathway Dissection
Distinct NO vs. PGE2 inhibition fingerprint
iNOS and COX-2 pathway differentiation
PDIA3 Reductase Activity Research
PDIA3 reductase inhibition
Target engagement and protein-folding endpoint validation

Technical Documentation Hub

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17 linked technical documents
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